Parstatin (human)

Description

Protease-Activated Receptors (PARs) Overview and Context

Protease-activated receptors (PARs) are a unique subfamily of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain. nih.govfrontiersin.org This family consists of four members: PAR1, PAR2, PAR3, and PAR4. spandidos-publications.com Unlike typical GPCRs that are activated by the binding of soluble ligands, PARs are activated by proteases. frontiersin.org The proteolytic cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate signaling. nih.govfrontiersin.org

PARs are widely expressed throughout the body and are involved in a multitude of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cancer. nih.govspandidos-publications.comphysiology.org Various proteases can activate PARs, with thrombin being a key activator of PAR1, PAR3, and PAR4, while trypsin-like proteases activate PAR2. spandidos-publications.com The activation of PARs by different proteases can lead to distinct downstream signaling pathways, depending on the specific cleavage site, cell type, and species. nih.gov

Derivation of Parstatin (human) from Protease-Activated Receptor 1 (PAR1)

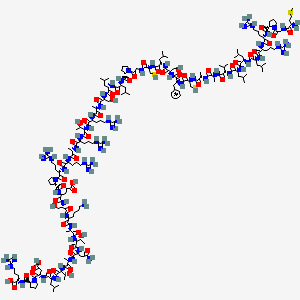

Parstatin is a 41-amino acid peptide that is liberated from the N-terminal extracellular domain of Protease-Activated Receptor 1 (PAR1) upon its activation. arvojournals.orgkarger.com The primary activator of PAR1 is the serine protease thrombin, which cleaves the receptor at the Arginine41/Serine42 bond. arvojournals.org This cleavage event releases Parstatin and unmasks the new N-terminus of PAR1, which then functions as the tethered ligand to activate the receptor. arvojournals.orgnih.gov

While thrombin is a major enzyme responsible for the generation of Parstatin, other proteases such as activated protein C and matrix metalloproteinase 1 (MMP1) can also cleave PAR1 and release this peptide. nih.gov The released Parstatin peptide itself has been found to possess biological activity, distinct from the activation of the PAR1 receptor. nih.govclockss.org

The amino acid sequence of human Parstatin is notable for its hydrophobic N-terminal domain (residues 1-23) and a more hydrophilic C-terminal domain (residues 24-41). nih.goveuropeanreview.org This hydrophobic nature is believed to be crucial for its biological functions, including its ability to penetrate cell membranes. nih.govnovoprolabs.com

Research Findings on Parstatin (human)

Subsequent research has revealed that Parstatin is not an inert byproduct of PAR1 activation but a biologically active peptide with significant inhibitory effects on angiogenesis, the formation of new blood vessels. nih.govmedchemexpress.com

In Vitro and Ex Vivo Angiogenesis Assays

Studies have demonstrated Parstatin's potent anti-angiogenic properties in various experimental models.

| Assay System | Effect of Parstatin | Reference |

| Endothelial Cell Tube Formation | Inhibited | nih.gov |

| Chick Chorioallantoic Membrane (CAM) Assay | Inhibited VEGF- and bFGF-driven angiogenesis | nih.gov |

| Rat Aortic Ring Assay | Inhibited VEGF- and bFGF-driven angiogenesis | nih.gov |

Effects on Endothelial Cells

Parstatin exerts its anti-angiogenic effects by directly targeting endothelial cells, which are fundamental to the process of angiogenesis.

| Cellular Process | Effect of Parstatin | Key Findings | Reference |

| Cell Proliferation | Inhibited | Specifically inhibits VEGF- and bFGF-driven proliferation. Attenuates endothelial cell proliferation with an IC50 of approximately 3 µM. | nih.govtocris.com |

| Cell Migration | Attenuated | Reduces endothelial cell migration. | tocris.com |

| Apoptosis | Pro-apoptotic | Induces programmed cell death through the activation of the caspase-dependent cascade. | nih.gov |

| Cell Cycle | Arrest | Promotes cell cycle arrest. | arvojournals.org |

| Signal Transduction | Inhibited Erk1/2 (p42/44) activation | Suppresses the phosphorylation of extracellular signal-regulated kinases in a specific and reversible manner. | arvojournals.org |

The ability of Parstatin to rapidly localize to the cell surface, penetrate the cell membrane, and accumulate intracellularly is thought to be dependent on its N-terminal hydrophobic sequence. nih.gov Truncated versions of Parstatin lacking this domain are rendered ineffectual. nih.gov

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C191H330N64O53S3/c1-90(2)73-118(233-158(281)112(48-34-63-211-187(199)200)226-156(279)113(49-35-64-212-188(201)202)228-174(297)133-53-39-68-252(133)138(263)83-216-152(275)108(193)59-72-311-26)162(285)234-119(74-91(3)4)163(286)236-124(79-96(13)14)169(292)248-142(97(15)16)178(301)223-98(17)146(269)218-99(18)149(272)246-132(89-310)173(296)238-125(80-107-43-28-27-29-44-107)168(291)245-130(87-258)172(295)237-121(76-93(7)8)167(290)247-131(88-309)153(276)217-84-139(264)253-69-40-54-134(253)175(298)239-122(77-94(9)10)164(287)235-120(75-92(5)6)166(289)244-128(85-256)170(293)222-101(20)148(271)225-114(50-36-65-213-189(203)204)160(283)251-145(106(25)261)179(302)230-110(46-32-61-209-185(195)196)155(278)219-100(19)147(270)224-111(47-33-62-210-186(197)198)157(280)231-116(51-37-66-214-190(205)206)182(305)254-70-41-55-135(254)176(299)229-115(57-58-140(265)266)159(282)243-129(86-257)171(294)227-109(45-30-31-60-192)154(277)220-102(21)150(273)250-144(105(24)260)181(304)241-126(81-137(194)262)161(284)221-103(22)151(274)249-143(104(23)259)180(303)240-123(78-95(11)12)165(288)242-127(82-141(267)268)183(306)255-71-42-56-136(255)177(300)232-117(184(307)308)52-38-67-215-191(207)208/h27-29,43-44,90-106,108-136,142-145,256-261,309-310H,30-42,45-89,192-193H2,1-26H3,(H2,194,262)(H,216,275)(H,217,276)(H,218,269)(H,219,278)(H,220,277)(H,221,284)(H,222,293)(H,223,301)(H,224,270)(H,225,271)(H,226,279)(H,227,294)(H,228,297)(H,229,299)(H,230,302)(H,231,280)(H,232,300)(H,233,281)(H,234,285)(H,235,287)(H,236,286)(H,237,295)(H,238,296)(H,239,298)(H,240,303)(H,241,304)(H,242,288)(H,243,282)(H,244,289)(H,245,291)(H,246,272)(H,247,290)(H,248,292)(H,249,274)(H,250,273)(H,251,283)(H,265,266)(H,267,268)(H,307,308)(H4,195,196,209)(H4,197,198,210)(H4,199,200,211)(H4,201,202,212)(H4,203,204,213)(H4,205,206,214)(H4,207,208,215)/t98-,99-,100-,101-,102-,103-,104+,105+,106+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCGLAAPGGYMJ-YLKYZDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCSC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C191H330N64O53S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4467 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biogenesis and Processing of Parstatin Human

Proteolytic Cleavage of PAR1

The activation of PAR1 is initiated by the enzymatic cleavage of its extracellular N-terminus by specific serine proteases. This cleavage unmasks a "tethered ligand" sequence within the receptor itself, which then binds intramolecularly to the receptor to initiate downstream signaling researchgate.netnih.govresearchgate.net. The peptide fragment released during this process is known as parstatin nih.govnih.gov.

Thrombin-Mediated PAR1 Cleavage and Parstatin (human) Release

Thrombin, a key enzyme in the blood coagulation cascade, is the primary and most potent protease responsible for activating PAR1 nih.govnih.govpnas.orgnih.gov. Thrombin cleaves human PAR1 at a specific site, releasing the parstatin peptide and exposing a new N-terminus that acts as the tethered ligand nih.govnih.govnih.gov. This cleavage typically occurs between Arginine 41 and Serine 42 (Arg41↓Ser42) of the PAR1 N-terminus nih.govuniprot.org. The sequence SFLLRN is generated as the tethered ligand following this cleavage nih.govpnas.org.

Other Proteases Involved in PAR1 Processing and Parstatin (human) Generation

While thrombin is the principal activator, other proteases can also cleave PAR1, leading to the generation of parstatin or related fragments, sometimes with different signaling outcomes nih.govahajournals.org. These include:

Activated Protein C (APC) : APC can cleave PAR1, albeit less efficiently than thrombin, at a different site (Arg46↓Ser47) nih.govnih.govahajournals.orgahajournals.org. This cleavage can lead to distinct signaling pathways compared to thrombin-mediated activation nih.govahajournals.orgahajournals.orgpnas.org.

Cathepsin G (CTSG) : This protease has been identified as capable of cleaving PAR1 uniprot.org. Cleavage at Arg41↓Ser42 by CTSG results in receptor activation, while cleavage at Phe55↓Trp56 leads to inhibition of receptor activation uniprot.org.

Matrix Metalloproteinase 1 (MMP1) : MMP1 is also listed as a protease capable of releasing parstatin from PAR1 nih.gov.

Neutrophil Elastase (NE) and Protease 3 (PR3) : These proteases can cleave the N-terminus of PAR1 near the canonical thrombin cleavage site, leading to biased signaling ahajournals.org. Neutrophil elastase has been shown to cleave PAR1 at a noncanonical site without causing receptor internalization researchgate.net.

Proprotein Convertases (PCs) : Enzymes such as PACE4 and PC5A can cleave human PAR1 at Arg46, similar to APC researchgate.net.

Identification of Cleavage Sites and Resultant Peptide Lengths

The primary cleavage site for thrombin on human PAR1 is at Arg41, releasing a peptide fragment that is 41 amino acids long, known as parstatin arvojournals.orgnih.govnih.gov.

Table 1: Key Proteases and Identified Cleavage Sites on Human PAR1

| Protease | Primary Cleavage Site (Human PAR1) | Resultant Peptide (Parstatin) Length | Notes |

| Thrombin | Arg41↓Ser42 | 41 amino acids | Primary activator; generates the tethered ligand SFLLRN nih.govnih.gov. |

| Activated Protein C (APC) | Arg46↓Ser47 | Varies (fragment from Arg47) | Less efficient than thrombin; leads to distinct signaling pathways nih.govnih.govahajournals.orgahajournals.org. |

| Cathepsin G (CTSG) | Arg41↓Ser42 | Varies | Cleavage at Arg41 activates; cleavage at Phe55 inhibits uniprot.org. |

| Matrix Metalloproteinase 1 | Not specified | 41 amino acids | Capable of releasing parstatin nih.gov. |

| Neutrophil Elastase (NE) | Near Arg41 | Varies | Can cause biased signaling; cleaves at noncanonical sites ahajournals.orgresearchgate.net. |

| Protease 3 (PR3) | Near Arg41 | Varies | Can cause biased signaling ahajournals.org. |

| PACE4 / PC5A | Arg46↓Ser47 | Varies | Proprotein convertases that cleave PAR1 at Arg46, similar to APC researchgate.net. |

Note: Specific lengths for fragments generated by proteases other than thrombin are not consistently detailed in the provided sources as "parstatin" specifically refers to the 41-amino acid fragment. However, these cleavages do result in different peptide fragments.

Endogenous Formation and Regulation of Parstatin (human) Production

The endogenous formation of parstatin (human) is directly linked to the activation of PAR1 by proteases present in the body, most notably thrombin during coagulation nih.govnih.govpnas.org. The concentration and activity of these proteases, particularly thrombin, thus directly influence the rate of PAR1 cleavage and, consequently, the release of parstatin.

While specific endogenous regulatory mechanisms for parstatin production itself are not extensively detailed, the processing of PAR1 and the subsequent signaling are tightly regulated. Factors influencing PAR1 processing include:

Protease Availability and Activity : The presence and activity levels of specific proteases, such as thrombin and APC, are critical determinants of PAR1 cleavage pnas.orgnih.govahajournals.org.

Receptor Trafficking and Localization : The cellular localization and trafficking of PAR1 can influence its accessibility to proteases. For instance, APC-cleaved PAR1 may be retained on the cell surface, potentially influencing its subsequent processing or interaction with other molecules, whereas thrombin-cleaved PAR1 may undergo different trafficking pathways nih.gov. Sorting Nexin 1 (SNX1) has been implicated in regulating the lysosomal sorting of internalized PAR1, suggesting a role in controlling receptor availability and downstream signaling nih.gov.

Co-receptors and Modulators : The interaction of PAR1 with co-receptors, such as the Endothelial Protein C Receptor (EPCR), can modulate the signaling outcomes of PAR1 cleavage, potentially influencing the fate of the cleaved receptor or the resulting peptides nih.govahajournals.org. Thrombomodulin can also switch thrombin's cleavage specificity on PAR1, influencing signaling pathways ahajournals.org.

Endogenous Inhibitors : The activity of proteases is regulated by endogenous inhibitors, which indirectly affect PAR1 processing. For example, Tissue Factor Pathway Inhibitor 1 (TFPI-1) regulates TF-mediated signaling through PARs ashpublications.org.

The balance between pro-angiogenic and anti-angiogenic factors, where parstatin itself acts as an inhibitor of angiogenesis arvojournals.orgnih.govnih.gov, suggests that its generation is part of a complex endogenous system regulating vascular development and repair.

Mechanistic Insights into Parstatin Human Action

Cellular Uptake and Subcellular Localization of Parstatin (human)

The ability of Parstatin (human) to exert intracellular effects is predicated on its capacity to traverse the cellular membrane and reach its intracellular targets. As a "cell-penetrating peptide" (CPP), it possesses inherent properties facilitating cellular entry medchemexpress.commedchemexpress.commedchemexpress.eutocris.commedchemexpress.comrndsystems.comdcchemicals.commedchemexpress.commedchemexpress.comdcchemicals.commedchemexpress.comcenmed.com.

Cell Membrane Penetration Mechanisms

While specific detailed mechanisms for Parstatin (human)'s cell membrane penetration are not extensively detailed in the available literature, its classification as a cell-penetrating peptide implies that it employs pathways common to CPPs. These pathways can include direct translocation across the lipid bilayer or uptake via endocytic mechanisms, followed by endosomal escape medchemexpress.com. The peptide's amphipathic nature, common among CPPs, is often crucial for initial interaction with and subsequent penetration of the cell membrane medchemexpress.com.

Role of Hydrophobic N-terminal Domain in Cellular Entry

The N-terminal domain of PAR1 is known to be cleaved by proteases like thrombin, revealing a tethered peptide ligand that activates the receptor genecards.org. However, the provided literature does not explicitly detail the role of a hydrophobic N-terminal domain of Parstatin (human) itself in facilitating cellular entry. The term "cell-penetrating" suggests an intrinsic property of the peptide sequence, but specific structural domains responsible for this function, particularly hydrophobicity, are not elaborated upon in the context of cellular uptake in the reviewed sources.

Modulation of Intracellular Signaling Pathways by Parstatin (human)

Parstatin (human) influences cellular functions by modulating key intracellular signaling cascades, notably involving mitogen-activated protein kinase (MAPK) pathways.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Research indicates that Parstatin (human) plays a role in the activation of signaling pathways crucial for cellular responses, including those involving MAPK.

Studies suggest that Parstatin (human) confers cardioprotection by recruiting the Gi-protein activation pathway, which includes p38 MAPK and ERK1/2 (Extracellular Signal-Regulated Kinase 1/2) medchemexpress.com. This implies that Parstatin (human) is involved in the activation or signaling cascade of ERK1/2, rather than inhibiting its phosphorylation. The mechanism described involves the recruitment of these pathways for a protective effect, rather than a direct inhibitory action on ERK1/2 phosphorylation itself.

Table 1: Parstatin (human) Effect on LVDP Recovery

| Parstatin (human) Concentration | Left Ventricular Developed Pressure (LVDP) Recovery |

| 0 µM | Baseline |

| 1 µM | 23% |

| 1-10 µM | Concentration-dependent increase |

Note: Data derived from in vitro studies indicating functional effects.

Compound List:

Parstatin (human)

Protease-activated receptor 1 (PAR1)

Thrombin

Gi-protein

p38 MAPK

ERK1/2 (Extracellular Signal-Regulated Kinase 1/2)

NOS (Nitric Oxide Synthase)

KATP channels

Mechanisms Underlying Effects on Cellular Processes

Induction of Programmed Cell Death (Apoptosis) Pathways

Parstatin (human) has been identified as a peptide that actively promotes programmed cell death, a critical biological process known as apoptosis. This induction of apoptosis is a key mechanism through which Parstatin exerts its cellular effects, contributing to processes such as the inhibition of angiogenesis and cellular proliferation. The cellular demise triggered by Parstatin is not a random event but rather a regulated pathway involving specific molecular cascades.

Caspase-Dependent Cascade Activation

The apoptotic pathway initiated by Parstatin (human) is significantly mediated by the activation of a conserved family of intracellular proteases known as caspases. Upon cellular signaling, Parstatin promotes the activation of these enzymes, which then execute a cascade of proteolytic events leading to the characteristic morphological and biochemical features of apoptosis europeanreview.orgarvojournals.orgnih.govresearchgate.netfu-berlin.de.

Research indicates that Parstatin promotes the activation of caspase-3, a key executioner caspase responsible for cleaving numerous cellular substrates, thereby dismantling the cell in an orderly fashion rndsystems.com. The broader mechanism involves an intricate cascade where initiator caspases, such as caspase-8 and caspase-9, are activated by upstream signals. These initiator caspases, in turn, cleave and activate downstream executioner caspases, including caspase-3 and caspase-7 uniprot.orguniprot.orgnih.govnih.govscielo.org. This sequential activation amplifies the apoptotic signal, leading to the breakdown of cellular structures and ultimately cell death. Parstatin's role in this process positions it as an upstream modulator that triggers this critical caspase-dependent cascade europeanreview.orgarvojournals.orgnih.govresearchgate.net.

The quantitative impact of Parstatin on cell viability, which is a direct consequence of its apoptotic activity, has been investigated. Studies have reported IC50 values for the inhibition of cell proliferation and viability, underscoring the potency of Parstatin in inducing these caspase-mediated cell death processes.

Table 1: In Vitro Inhibition of Cell Viability/Proliferation by Parstatin

| Compound | Target Cell Type | Effect Measured | IC50 Value | Reference |

| Parstatin (human) | Human retinal pigment epithelium (ARPE-19) | Inhibition of cell viability | ~10 µM (48-72h) | europeanreview.org |

| Parstatin (mouse) | Endothelial cells | Inhibition of migration and proliferation | ~20 µM | rndsystems.com |

Note: The IC50 values presented reflect the concentration of Parstatin required to inhibit cell viability or proliferation by 50%. This cellular response is understood to be mediated through the activation of caspase-dependent apoptotic pathways.

Functional Roles of Parstatin Human in Biological Systems Pre Clinical Focus

Angiogenesis Regulation by Parstatin (human)

Parstatin demonstrates significant anti-angiogenic properties by directly targeting endothelial cells, the primary cells involved in forming the lining of blood vessels. nih.govarvojournals.org It effectively suppresses both basal angiogenesis and the more robust vessel growth stimulated by key pro-angiogenic factors. nih.govjle.comeuropeanreview.org Its regulatory action is multifaceted, involving the inhibition of several key steps in the angiogenic cascade.

Parstatin directly interferes with the fundamental behaviors of endothelial cells that are essential for the development of new vascular networks. arvojournals.org Its inhibitory effects have been consistently observed across various in vitro and ex vivo angiogenesis models. nih.govnih.gov

A primary mechanism of Parstatin's anti-angiogenic effect is its ability to suppress the proliferation of endothelial cells. nih.govrndsystems.com Treatment of endothelial cells with Parstatin leads to a significant inhibition of cell growth. nih.govjle.com This is accomplished by interfering with cell cycle progression, leading to cell cycle arrest, and by promoting programmed cell death (apoptosis) through a mechanism that involves the activation of caspases. nih.govjle.comarvojournals.org The anti-proliferative effect is linked to its ability to inhibit the phosphorylation of extracellular signal-regulated kinases (Erk1/2), a key signaling pathway for cell growth, in a specific and reversible manner. jle.comjle.comarvojournals.org

Table 1: Summary of Parstatin's Inhibitory Effects on Endothelial Cell Processes

| Process Inhibited | Cell Type / Model | Key Findings | References |

|---|---|---|---|

| Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Induces cell cycle arrest and apoptosis; inhibits Erk1/2 phosphorylation. | jle.com, nih.gov, arvojournals.org |

| Migration | Endothelial Cells | Abrogates endothelial cell movement in vitro. | jle.com, nih.gov |

| Capillary Network Formation | Matrigel and Fibrin Models | Disrupts the formation of capillary-like structures. | jle.com, europeanreview.org, jle.com |

Beyond inhibiting proliferation and migration, Parstatin actively disrupts the ability of endothelial cells to organize into three-dimensional, capillary-like networks. jle.com This has been shown in established in vitro angiogenesis models, such as those using Matrigel or fibrin, where endothelial cells typically form intricate tube-like structures. jle.comjle.comeuropeanreview.org The presence of Parstatin prevents this morphogenesis, halting the final and critical step of forming a functional vascular network. jle.comresearchgate.net

Parstatin exhibits a notable degree of specificity in its anti-angiogenic actions, primarily targeting pathways stimulated by specific growth factors. nih.govarvojournals.org This suggests a targeted mechanism of action rather than a general cytotoxic effect.

Parstatin is a potent inhibitor of angiogenesis driven by Vascular Endothelial Growth Factor (VEGF), a key mediator of neovascularization. jle.comarvojournals.orgnih.gov Studies have shown that Parstatin suppresses angiogenesis stimulated by both VEGF and basic Fibroblast Growth Factor (bFGF). nih.goveuropeanreview.org The mechanism for this involves blocking the activation of the Erk1/2 signaling pathway that is downstream of the VEGF receptor. arvojournals.org Importantly, Parstatin's inhibitory effect is specific, as it does not affect the mitogenic responses stimulated by other growth factors like Epidermal Growth Factor (EGF) and heparin-binding EGF (HB-EGF). nih.govarvojournals.org This specificity indicates that Parstatin interferes with particular signaling cascades central to pathological angiogenesis. arvojournals.org

Table 2: Specificity of Parstatin in Inhibiting Growth Factor-Mediated Responses

| Growth Factor | Effect of Parstatin | Affected Signaling Pathway | References |

|---|---|---|---|

| VEGF | Inhibition of proliferation and angiogenesis | Blocks Erk1/2 activation | nih.gov, arvojournals.org |

| bFGF | Inhibition of proliferation and angiogenesis | Blocks Erk1/2 activation | nih.gov, arvojournals.org |

| EGF | No significant effect on mitogenic response | - | nih.gov, arvojournals.org |

| HB-EGF | No significant effect on mitogenic response | - | nih.gov, arvojournals.org |

Specificity in Growth Factor-Driven Angiogenesis Inhibition

Basic Fibroblast Growth Factor (bFGF)-Mediated Angiogenesis

Parstatin, a 41-amino acid peptide derived from the N-terminus of the protease-activated receptor 1 (PAR1), has been identified as an inhibitor of angiogenesis. nih.gov Research has demonstrated that parstatin can suppress angiogenesis driven by key pro-angiogenic factors, including basic fibroblast growth factor (bFGF). nih.govjle.comjle.com This inhibitory action is observed across various preclinical models.

In ex vivo assays, such as the rat aortic ring model, and in vitro systems, parstatin effectively counteracts the angiogenic stimulus provided by bFGF. nih.govjle.comjle.com The mechanism underlying this effect involves the modulation of endothelial cell behavior. Parstatin has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by bFGF. nih.gov This anti-proliferative effect is specific, as parstatin does not significantly affect proliferation stimulated by other growth factors like epidermal growth factor (EGF). nih.gov The inhibition of bFGF-driven proliferation is linked to the suppression of the Erk1/2 (p42/44) signaling pathway. nih.govjle.comjle.com Furthermore, parstatin hinders endothelial cell migration and the formation of capillary-like structures, which are critical steps in the angiogenic process. jle.comjle.com

Cardiovascular System Homeostasis and Parstatin (human) Activity

Parstatin demonstrates significant activity within the cardiovascular system, exerting both protective effects on the heart muscle and regulatory effects on vascular tone. nih.govnih.gov These actions highlight its potential role in maintaining cardiovascular homeostasis, particularly under pathological conditions such as ischemia-reperfusion. lumenlearning.comcancer.gov

Preclinical studies using rat models of myocardial ischemia-reperfusion (I/R) injury have established the cardioprotective properties of parstatin. nih.govnih.gov When administered before an ischemic event, parstatin significantly reduces the size of the resulting infarct. nih.govnih.gov In an in vitro isolated heart model, parstatin treatment before ischemia led to a 65% decrease in infarct size and a 23% improvement in the recovery of ventricular function. nih.govnih.govresearchgate.net Similar protective effects, though to a lesser extent, were observed in in vivo models where parstatin administration before, during, or after ischemia reduced infarct size by 26%, 23%, and 18%, respectively. nih.govnih.gov

The mechanism of this cardioprotection involves the activation of a Gi-protein-dependent signaling pathway. nih.govnih.gov The protective effects of parstatin are completely nullified by the inhibition of Gi-proteins with pertussis toxin. nih.govnih.gov Downstream effectors in this pathway include key pro-survival kinases and signaling molecules. Inhibition of p38 mitogen-activated protein kinase (p38 MAPK), extracellular signal-regulated kinases 1/2 (ERK1/2), nitric oxide synthase (NOS), and K(ATP) channels was found to abolish the cardioprotective benefits of parstatin in vitro. nih.govnih.govresearchgate.net This indicates that parstatin orchestrates a multi-faceted signaling cascade to protect cardiomyocytes from I/R injury. nih.gov

Table 1: Summary of Parstatin's Cardioprotective Effects in Ischemia-Reperfusion Models

| Model Type | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| In Vitro (Isolated Rat Heart) | Infarct Size Reduction | 65% decrease | nih.govnih.gov |

| In Vitro (Isolated Rat Heart) | Ventricular Function Recovery | 23% improvement | nih.govnih.gov |

| In Vivo (Rat Model) | Infarct Size Reduction (Pre-Ischemia) | 26% decrease | nih.govnih.gov |

| In Vivo (Rat Model) | Infarct Size Reduction (During Ischemia) | 23% decrease | nih.govnih.gov |

| In Vivo (Rat Model) | Infarct Size Reduction (Post-Ischemia) | 18% decrease | nih.govnih.gov |

In addition to its direct effects on heart muscle, parstatin also acts on the coronary vasculature. nih.gov Studies have confirmed its vasodilatory properties in rat coronary arterioles. nih.govnih.gov In isolated heart preparations, parstatin administration leads to an increase in coronary flow and a decrease in perfusion pressure, effects consistent with vasodilation. nih.govnih.govresearchgate.net

This vasodilatory action is endothelium-dependent. nih.gov Experiments have shown that the vasodilatory effect of parstatin is completely abolished when the endothelium is removed from the blood vessels. nih.gov The signaling mechanism involves the production of nitric oxide (NO), as the NOS inhibitor L-NAME completely negates parstatin-induced vasodilation. nih.gov The pathway also appears to involve K(ATP) channels, as their inhibition partially reduces the vasodilatory response. jle.comjle.comnih.gov These findings suggest that parstatin contributes to cardioprotection not only by preserving cardiomyocytes but also by improving blood flow within the coronary circulation. nih.govresearchgate.net

Renal Physiological Responses and Parstatin (human)

Parstatin's protective effects extend to the renal system, where it has been shown to mitigate injury in preclinical models of acute kidney injury. nih.govkarger.com

The protective capacity of parstatin has been investigated in different models of acute renal failure, including contrast-induced nephropathy (CIN). nih.govkarger.comscite.ai In a rabbit model of CIN, a single dose of parstatin administered before the contrast agent significantly protected against the subsequent renal dysfunction and tubular injury observed in histological analyses. researchgate.netnih.govkarger.com This suggests a potential role for parstatin in preventing kidney damage associated with certain medical procedures. nih.gov

Similar to its effects in the heart, parstatin demonstrates significant renoprotective activity in models of renal ischemia/reperfusion (I/R) injury. nih.govkarger.com In a rat model where renal arteries and veins were occluded, treatment with parstatin either 15 minutes before ischemia or immediately after the ischemic period attenuated the resulting renal dysfunction. researchgate.netnih.govkarger.com The protective effect was dose-dependent and was evidenced by improvements in biochemical markers such as serum creatinine (B1669602) and the fractional excretion of sodium (FE_Na). nih.govkarger.com

Interestingly, the data suggest that parstatin may have a more pronounced protective effect on tubular function compared to glomerular function following I/R injury. researchgate.netnih.govkarger.com Histopathological examination confirmed that the severe renal damage characteristic of I/R injury was significantly suppressed by parstatin treatment. nih.govkarger.com The ability of parstatin to confer protection even when administered after the ischemic insult underscores its potential clinical relevance. karger.com The mechanisms are thought to be related to those observed in the heart, potentially involving the modulation of nitric oxide synthase and ERK1/2 phosphorylation, which could help maintain renal vasodilation. karger.com

Table 2: Summary of Parstatin's Renoprotective Effects in Acute Injury Models

| Injury Model | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Ischemia/Reperfusion | Rat | Attenuated renal dysfunction (improved serum creatinine and FE_Na) | nih.govkarger.com |

| Ischemia/Reperfusion | Rat | More prominent protection of tubular function over glomerular function | researchgate.netnih.govkarger.com |

| Ischemia/Reperfusion | Rat | Significantly suppressed severe renal damage on histopathology | nih.govkarger.com |

| Contrast-Induced Nephropathy | Rabbit | Protected against renal dysfunction and tubular injury | researchgate.netnih.govkarger.com |

Effects in Contrast-Induced Nephropathy Models

Parstatin, a 41-amino acid peptide derived from the proteolytic cleavage of protease-activated receptor 1 (PAR-1), has demonstrated significant nephroprotective effects in preclinical models of contrast-induced nephropathy (CIN). karger.comresearchgate.netnih.gov CIN is a form of acute renal failure that can occur following the administration of intravascular contrast media. karger.comnih.gov

In a key preclinical study, CIN was induced in rabbits through the intravenous injection of the radiocontrast agent Iopromide. karger.comnih.gov The administration of a single dose of parstatin prior to the induction of CIN resulted in significant protection against the subsequent renal dysfunction and injury. karger.comresearchgate.netnih.gov This protective effect was evidenced by both improved biochemical markers, such as serum creatinine and the fractional excretion of sodium, and by scintigraphic analysis. karger.comresearchgate.net Histopathological examination of the kidney tissue confirmed the biochemical findings, revealing that parstatin treatment markedly suppressed the severe renal tubular injury typically caused by the contrast agent. karger.comresearchgate.netnih.gov These findings suggest that parstatin can act as a nephroprotective agent, enhancing the kidney's tolerance to injury from contrast media. karger.comresearchgate.net

Inflammatory and Tissue Remodeling Processes

Modulation of Inflammatory Mediators and Cell Infiltration

Parstatin exerts notable anti-inflammatory effects by modulating key inflammatory mediators and reducing the infiltration of inflammatory cells into tissues. karger.comnih.gov The nephroprotective effects observed in CIN and ischemia/reperfusion models are believed to be, at least in part, attributable to the suppression of renal inflammation. karger.com Renal inflammation in these contexts involves cascades of cytokines and adhesion molecules that lead to the recruitment and activation of circulating leukocytes. karger.com Previous research has shown that parstatin can significantly reduce VEGF-induced leukocyte influx into the retina and decrease the number of inflammatory cells in chemically cauterized rat corneas, suggesting a mechanism of suppressing inflammatory cell recruitment. karger.com

More direct evidence comes from studies on experimental periodontitis in rats. In this model, parstatin administration significantly inhibited gingival myeloperoxidase activity, a marker of neutrophil infiltration. nih.gov Furthermore, it led to a significant reduction in the levels of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov This was accompanied by a suppression of macrophage presence in the periodontal tissues. nih.gov

Regulation of Cell Survival in Specific Cellular Contexts

Impact on Retinal Pigment Epithelium Cell Survival

In contrast to its protective effects in some tissues, parstatin has been found to have a detrimental impact on the survival of specific ocular cells. An in vitro study investigating the cytotoxic effects of parstatin on the human retinal pigment epithelium cell line, ARPE-19, revealed a significant, dose- and time-dependent decrease in cell viability and growth. europeanreview.orgnih.gov

The study, which utilized a colorimetric assay to measure cell viability, found that while lower concentrations (0.1 µM to 3 µM) had no cytotoxic effect, higher concentrations were clearly detrimental. europeanreview.org At a concentration of 10 µM, parstatin reduced cell viability to approximately 80.8% after 48 hours and 55.5% after 72 hours. europeanreview.org The effect was more pronounced at 30 µM, where cell viability dropped to 49.4% at 24 hours and less than 10% after 72 hours of incubation. europeanreview.org The calculated IC50, the concentration at which 50% of cell viability is inhibited, was approximately 10 µM. europeanreview.orgnih.gov

This cytotoxic effect was shown to be specific to the full-length parstatin peptide (residues 1-41), which contains a prominent hydrophobic domain. europeanreview.org A control peptide, parstatin 24-41, which lacks this domain, did not produce any inhibitory effect on ARPE-19 cell viability at any tested concentration or exposure time. europeanreview.orgnih.gov These findings raise concerns about the potential for toxic effects if parstatin were to be used in ocular therapies. europeanreview.orgnih.gov

Molecular Architecture and Functional Domains of Parstatin Human

Primary Structure and Amino Acid Composition

The primary structure of human parstatin consists of a linear sequence of 41 amino acids. europeanreview.orgnih.gov The sequence is as follows: MGPRRLLLVAACFSLCGPLLSARTRARRPESKATNATLDPR europeanreview.orgnih.govmedchemexpress.com

Table 1: Amino Acid Sequence of Human Parstatin (1-41)

| Position | 3-Letter Code | 1-Letter Code | Amino Acid |

|---|---|---|---|

| 1 | Met | M | Methionine |

| 2 | Gly | G | Glycine |

| 3 | Pro | P | Proline |

| 4 | Arg | R | Arginine |

| 5 | Arg | R | Arginine |

| 6 | Leu | L | Leucine |

| 7 | Leu | L | Leucine |

| 8 | Leu | L | Leucine |

| 9 | Val | V | Valine |

| 10 | Ala | A | Alanine |

| 11 | Ala | A | Alanine |

| 12 | Cys | C | Cysteine |

| 13 | Phe | F | Phenylalanine |

| 14 | Ser | S | Serine |

| 15 | Leu | L | Leucine |

| 16 | Cys | C | Cysteine |

| 17 | Gly | G | Glycine |

| 18 | Pro | P | Proline |

| 19 | Leu | L | Leucine |

| 20 | Leu | L | Leucine |

| 21 | Ser | S | Serine |

| 22 | Ala | A | Alanine |

| 23 | Arg | R | Arginine |

| 24 | Thr | T | Threonine |

| 25 | Arg | R | Arginine |

| 26 | Ala | A | Alanine |

| 27 | Arg | R | Arginine |

| 28 | Arg | R | Arginine |

| 29 | Pro | P | Proline |

| 30 | Glu | E | Glutamic acid |

| 31 | Ser | S | Serine |

| 32 | Lys | K | Lysine |

| 33 | Ala | A | Alanine |

| 34 | Thr | T | Threonine |

| 35 | Asn | N | Asparagine |

| 36 | Ala | A | Alanine |

| 37 | Thr | T | Threonine |

| 38 | Leu | L | Leucine |

| 39 | Asp | D | Aspartic acid |

| 40 | Pro | P | Proline |

Identification of Functional Domains

The molecular architecture of full-length parstatin is distinctly bipartite, comprising two main domains with different physicochemical properties. europeanreview.orgnih.gov This structure includes a prominent hydrophobic N-terminal region and a more hydrophilic C-terminal region, which are crucial for its biological activities. nih.govresearchgate.net

The N-terminal portion of parstatin, encompassing amino acid residues 1-23, constitutes a significant hydrophobic domain. europeanreview.orgnih.gov This region is fundamentally important for the peptide's biological functions, including its anti-angiogenic properties. nih.govnih.gov Research has shown that this hydrophobic sequence is responsible for parstatin's ability to act as a cell-penetrating peptide, allowing it to be internalized and exert its effects intracellularly. nih.govnih.gov The inhibitory sequence of parstatin is localized within this domain. europeanreview.org Consequently, truncated versions of parstatin that lack this N-terminal hydrophobic sequence are rendered ineffectual. nih.gov

The N-terminal region of the PAR1 receptor, from which parstatin is derived, contains a putative signal peptide sequence. nih.govresearchgate.net Research indicates that this signal peptide, predicted to be residues 1-21, is functional and is cleaved from the mature PAR1 receptor. nih.govresearchgate.net This region largely overlaps with the functional hydrophobic domain of parstatin.

Interestingly, studies have investigated fragments of parstatin corresponding to this signal peptide region. The parstatin fragment 1-26, which contains the putative signal peptide, has been shown to be a potent agent in certain biological contexts, such as conferring protection from myocardial ischemia-reperfusion injury. europeanreview.orgnih.gov In fact, this fragment was found to be more potent and efficacious than the full-length parstatin (1-41) in a cardioprotective model. europeanreview.org The enhanced activity of the 1-26 fragment is attributed to its hydrophobicity, which likely facilitates more effective penetration of cell membranes compared to the full-length peptide that also possesses a hydrophilic C-terminus. europeanreview.org

Following the hydrophobic N-terminus, the C-terminal portion of parstatin, spanning residues 24-41, is a more hydrophilic domain. europeanreview.orgnih.gov The primary function of this hydrophilic tail appears to be related to the solubility of the peptide. While the biological activity of parstatin is dependent on the hydrophobic N-terminus, conjugation to this hydrophilic sequence is necessary to improve the poor aqueous solubility of the N-terminal domain alone. nih.gov

Initial studies on a synthetic hydrophilic fragment, parstatin (24-41), found it to be inactive in angiogenesis assays. europeanreview.org However, some preliminary evidence suggests that this C-terminal fragment may exhibit biological activity under different conditions or at higher concentrations. europeanreview.org Nevertheless, the prevailing understanding is that the critical inhibitory functions of parstatin are mediated by the N-terminal domain. europeanreview.orgnih.gov

Structure-Function Relationship of Parstatin (human) Fragments

The distinct domains of parstatin give rise to a clear structure-function relationship, where different fragments of the peptide exhibit varying levels and types of activity. The biological effects are largely dictated by the presence of the N-terminal hydrophobic sequence.

Table 2: Functional Summary of Parstatin (human) Fragments

| Peptide Fragment | Residues | Key Structural Feature | Primary Function/Activity |

|---|---|---|---|

| Parstatin (full-length) | 1-41 | Bipartite: N-terminal hydrophobic, C-terminal hydrophilic | Inhibits angiogenesis, penetrates cells. nih.govnih.gov |

| N-terminal Domain | 1-23 | Hydrophobic | Critical for cell penetration and all inhibitory biological activity. europeanreview.orgnih.gov |

| Parstatin (signal peptide fragment) | 1-26 | Hydrophobic, contains putative signal peptide | Confers potent cardioprotection, more potent than full-length parstatin in this context. europeanreview.orgnih.gov |

Gene Expression and Regulation of Protease Activated Receptor 1 Par1 in Relation to Parstatin Human

PAR1 Gene Expression Profile Across Diverse Cell Types

The expression of the F2R gene, and thus the potential for Parstatin generation, is widespread across numerous human cell types, highlighting its diverse physiological and pathological roles. frontiersin.orgwikipedia.org PAR1 is prominently expressed in the vascular system, including on platelets, endothelial cells, and vascular smooth muscle cells. nih.govmapmygenome.inwikipedia.org Its presence is also well-documented in various immune cells, neurons, astrocytes, and cardiomyocytes. nih.govwikipedia.org

In pathological contexts, particularly cancer, PAR1 expression is often upregulated. It is found in cancer-associated fibroblasts, mast cells, and macrophages within the tumor microenvironment. nih.gov Furthermore, overexpression of PAR1 has been identified in a wide array of malignancies, including breast, lung, colon, pancreatic, and prostate cancers, where its expression often correlates with increased invasion and metastasis. nih.govnih.gov

The following table summarizes the expression of PAR1 in various human cell types, indicating the broad potential for local Parstatin production throughout the body.

| Cell Category | Specific Cell Types | Primary Context |

|---|---|---|

| Vascular & Blood Cells | Platelets, Endothelial Cells, Vascular Smooth Muscle Cells, Cardiomyocytes | Hemostasis, Vascular Tone/Permeability |

| Immune Cells | Monocytes, Macrophages, Mast Cells, T Cells, Neutrophils, Eosinophils, Dendritic Cells | Inflammation, Immune Response |

| Nervous System | Neurons, Astrocytes | Neuroinflammation, Neuronal Signaling |

| Epithelial & Stromal Cells | Epithelial Cells (various tissues), Fibroblasts, Mesenchymal Stem Cells | Tissue Homeostasis, Wound Healing, Cancer |

| Cancer Cells | Breast, Colon, Lung, Pancreatic, Prostate, Melanoma, and others | Tumor Progression, Metastasis |

Transcriptional and Post-Transcriptional Regulation of PAR1

The abundance of PAR1 on the cell surface, which dictates the amount of Parstatin that can be generated, is tightly controlled at both the transcriptional and post-transcriptional levels.

Transcriptional regulation of the F2R gene is influenced by various transcription factors. Studies have identified a crucial role for the Early Growth Response-1 (Egr-1) protein in the transcriptional regulation of PAR1, particularly in the context of prostate cancer. aacrjournals.org A functional Egr-1 binding motif is present in the PAR1 promoter region, and Egr-1 up-regulation is correlated with increased PAR1 expression. aacrjournals.org Additionally, transcription factors such as NF-κB can activate PAR1 signaling, which in turn can promote tumor cell growth and invasion. nih.gov The promoter region of the F2R gene also contains binding sites for other transcription factors, including AP-2alpha, CREB, and Sp1, indicating a complex network of transcriptional control. genecards.org

Post-transcriptional regulation significantly impacts PAR1 expression by affecting the stability and processing of its mRNA. The deubiquitinase ubiquitin-specific protease-34 (USP34) has been identified as a critical regulator of F2R mRNA transcript abundance, which in turn modulates PAR1 cell surface levels. nih.gov Furthermore, microRNAs can also play a role; for instance, PAR1 has been shown to be post-transcriptionally regulated by miR-20b in human melanoma cells. nih.gov Poly(ADP-ribose) polymerase 1 (PARP1) is another key protein involved in gene regulation that can influence the mRNA life cycle, including transcription, splicing, stability, and export, though its specific, direct role in PAR1 mRNA stability requires further elucidation. nih.gov

PAR1, like other receptors destined for the cell membrane, possesses an N-terminal signal peptide. fu-berlin.deresearchgate.net The primary, well-established function of this sequence is to direct the nascent protein to the endoplasmic reticulum for proper folding and insertion into the membrane. fu-berlin.de Research indicates that the PAR1 signal peptide is functional and is cleaved during protein maturation. fu-berlin.deresearchgate.net This is a critical point, as it defines the true N-terminus of the mature receptor and confirms that the Parstatin peptide released upon thrombin cleavage consists of amino acids 22-41, not 1-41. fu-berlin.de

While signal peptides are primarily involved in protein trafficking, some studies suggest they can have other functions. For PAR1, the signal peptide is essential for receptor expression; its absence almost completely abolishes the protein's production. fu-berlin.de This effect appears to stem from an early stage of protein biogenesis. Experiments have suggested that the sequence encoding the signal peptide may play a role in preventing PAR1 mRNA degradation, thus contributing to its stability. fu-berlin.de However, the precise molecular mechanism by which the signal peptide sequence might influence mRNA stability is not fully understood and remains an area of active investigation. The prevailing evidence for other PAR family members, such as PAR2, suggests the signal peptide's critical role is to prevent premature cleavage and activation of the receptor by intracellular proteases during its transit to the cell surface. biorxiv.org

PAR1 Activation and its Regulation in Physiological Contexts

The activation of PAR1 is a unique and irreversible process that directly causes the release of Parstatin. nih.govnih.gov The canonical activator of PAR1 is the serine protease thrombin. nih.govahajournals.org Thrombin binds to the N-terminal exodomain of PAR1 and cleaves the peptide bond between arginine-41 and serine-42. mapmygenome.innih.govuniprot.org This cleavage unmasks a new N-terminus (starting with the sequence SFLLRN), which acts as a "tethered ligand." nih.gov This ligand then binds intramolecularly to the receptor's second extracellular loop, inducing a conformational change that activates downstream G protein signaling pathways (including Gαq, Gαi, and Gα12/13). nih.govresearchgate.netresearchgate.net The 41-amino acid fragment released during this process is Parstatin. nih.gov

Regulation of PAR1 signaling is multifaceted and crucial, given the irreversible nature of its activation:

Biased Agonism: PAR1 can be cleaved by proteases other than thrombin, such as activated protein C (APC), matrix metalloproteinases (MMPs), plasmin, and neutrophil elastase. nih.govfrontiersin.orgahajournals.org These proteases can cleave PAR1 at different sites, exposing distinct tethered ligands and triggering different, or "biased," downstream signaling pathways. frontiersin.orgahajournals.orgnih.gov For example, thrombin cleavage at Arg41 is often associated with pro-inflammatory, barrier-disruptive effects, while APC cleavage at Arg46 can initiate anti-inflammatory and cytoprotective signals. frontiersin.orgnih.govmaayanlab.cloud This differential cleavage also implies that various forms of Parstatin-related fragments could be generated.

Desensitization and Internalization: Once activated, PAR1 signaling is rapidly terminated. The receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the binding of β-arrestins, which uncouples the receptor from G proteins. researchgate.net Unlike many GPCRs, PAR1 internalization is mediated primarily by the clathrin adaptor protein complex 2 (AP-2), not β-arrestins. nih.gov The internalized receptor is then sorted to lysosomes for degradation, a critical step to prevent persistent signaling from the irreversibly activated receptor. nih.govnih.gov

Allosteric Modulation: PAR1 signaling can also be regulated by small molecules that bind to sites distinct from the ligand-binding pocket. These allosteric modulators, known as parmodulins, can selectively inhibit certain G protein signaling pathways while leaving others intact, offering a way to fine-tune the receptor's activity. ashpublications.org

This complex system of expression, regulation, and activation ensures that the functions of PAR1—and the concurrent generation of Parstatin—are precisely controlled in response to specific physiological and pathological cues.

Protein Protein Interactions and Parstatin Human

Interactions with Components of Angiogenic Signaling Pathways

Parstatin significantly modulates the signaling pathways that drive angiogenesis, a process heavily reliant on growth factors and their receptors.

Parstatin has been shown to inhibit angiogenesis stimulated by key growth factors, notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-2 (FGF2) arvojournals.orgnih.govnovapublishers.comjle.comnih.gov. This inhibition is linked to its effect on intracellular signaling molecules downstream of their respective receptors. Specifically, Parstatin blocks the activation of extracellular signal-regulated kinases (Erk1/2, also known as MAPK) that are stimulated by VEGF and FGF2. In contrast, Parstatin does not affect Erk1/2 activation induced by Epidermal Growth Factor (EGF) or Heparin-binding EGF (HB-EGF) arvojournals.orgnih.govnovapublishers.comjle.comnih.gov. This suggests that Parstatin interferes with the signaling cascades originating from VEGF and FGF2 receptors, such as VEGFRs (e.g., VEGFR1, VEGFR2) and FGFRs, without broadly disrupting all growth factor receptor signaling pathways. The precise nature of this interaction is not a direct binding to the receptor itself, but rather a modulation of the downstream signaling events critical for receptor-mediated cellular responses.

Table 1: Parstatin's Effect on Growth Factor-Stimulated Erk1/2 Phosphorylation

| Stimulus | Effect of Parstatin on Erk1/2 Phosphorylation |

| Vascular Endothelial Growth Factor (VEGF) | Inhibited |

| Fibroblast Growth Factor-2 (FGF2) | Inhibited |

| Epidermal Growth Factor (EGF) | No effect |

| Heparin-binding Epidermal Growth Factor (HB-EGF) | No effect |

Intracellular Protein Interactions Mediating Parstatin (human) Effects

Parstatin is characterized as a cell-penetrating peptide, meaning it can cross cell membranes and exert its effects within the cell jle.comnih.gov. Once inside, it interacts with intracellular protein machinery to mediate its anti-angiogenic and pro-apoptotic functions. A key intracellular effect is the inhibition of Erk1/2 phosphorylation, a critical step in cell proliferation and survival pathways arvojournals.orgnih.govnovapublishers.comjle.comnih.gov. Furthermore, Parstatin promotes cell cycle arrest and induces apoptosis through mechanisms that involve the activation of caspases, a family of proteases central to programmed cell death arvojournals.orgnovapublishers.comjle.comnih.govtocris.com. While these effects are well-documented, the specific intracellular protein targets and interaction partners that mediate Parstatin's actions remain an active area of investigation arvojournals.org.

Potential Extracellular Receptors for Parstatin (human)

Parstatin is known to localize to the cell surface and subsequently penetrate the cell membrane arvojournals.orgnih.govresearchgate.net. This process is facilitated by a hydrophobic region within the peptide's N-terminus nih.govjle.comnih.gov. However, specific protein receptors on the extracellular surface that mediate Parstatin's direct binding and internalization have not been definitively identified in the current literature. The mechanism of its uptake is hypothesized to involve transporter proteins or lipid-mediated cell penetration nih.govresearchgate.net. This suggests that while Parstatin interacts with the cell surface, its primary mode of entry and subsequent intracellular action may not rely on a classical receptor-ligand binding event for its anti-angiogenic effects.

Cross-talk with Parent PAR1 Signaling Cascade

Parstatin's existence is intrinsically linked to the PAR1 signaling cascade. It is generated by the proteolytic cleavage of the N-terminal extracellular domain of PAR1, a G protein-coupled receptor activated by proteases like thrombin arvojournals.orgnih.govnovapublishers.comjle.comnih.govresearchgate.netcore.ac.uknih.govnih.govuniprot.org. PAR1 itself plays a role in hemostasis, vascular development, and mediates the pro-angiogenic activity of thrombin arvojournals.orgnih.govjle.comnih.govnih.govuniprot.org. The release of Parstatin upon PAR1 activation can be viewed as a counter-regulatory mechanism. While PAR1 activation can promote angiogenesis, the cleaved peptide, Parstatin, acts as an inhibitor of this process nih.govnih.govnih.govmedchemexpress.com. This functional output, originating from the same parent receptor, represents a form of cross-talk where the product of PAR1 activation serves to temper the very pathways that PAR1 can initiate or support, such as angiogenesis. Investigations are ongoing to fully elucidate the intricate signaling networks and protein interactions that define this relationship.

Compound List:

Parstatin (human)

Protease-Activated Receptor 1 (PAR1)

Vascular Endothelial Growth Factor (VEGF)

Fibroblast Growth Factor-2 (FGF2)

Epidermal Growth Factor (EGF)

Heparin-binding Epidermal Growth Factor (HB-EGF)

Extracellular signal-regulated kinases (Erk1/2)

Vascular Endothelial Growth Factor Receptor (VEGFR)

Fibroblast Growth Factor Receptor (FGFR)

Caspases

Thrombin

EGF Receptor (EGFR)

Pre Clinical Research Models and Methodologies in Parstatin Human Studies

Ex Vivo Tissue-Based Assays

Rat Aortic Ring Assay

The rat aortic ring assay is a well-established ex vivo model used to evaluate the effects of compounds on angiogenesis. This assay recapitulates key steps of angiogenesis, including matrix degradation, endothelial cell migration, proliferation, and vessel sprouting. Studies have utilized this model to assess parstatin's anti-angiogenic properties.

In the rat aortic ring assay, parstatin has demonstrated the ability to suppress both basal angiogenesis and angiogenesis stimulated by growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) nih.govnih.govarvojournals.orgopenarchives.gr. These findings indicate that parstatin can inhibit the formation of new blood vessels in this ex vivo system, supporting its role as an anti-angiogenic agent.

In Vivo Animal Models for Investigating Biological Effects

Parstatin's therapeutic potential has been further explored through various in vivo animal models designed to mimic human diseases associated with neovascularization, inflammation, and tissue injury.

Myocardial Ischemia-Reperfusion Injury Models (e.g., Rat)

Myocardial ischemia-reperfusion (IR) injury is a significant contributor to heart damage following events like heart attacks. Parstatin has been investigated for its cardioprotective effects in rat models of myocardial IR injury.

In vivo studies using rats demonstrated that parstatin treatment administered before, during, or after ischemia significantly reduced infarct size. Specifically, treatment prior to ischemia led to a 26% reduction in infarct size, while treatment during ischemia resulted in a 23% reduction, and post-ischemic treatment showed an 18% reduction nih.gov. Further investigations in an in vitro rat model showed that parstatin treatment immediately before ischemia decreased infarct size by 65% and increased the recovery of ventricular function by 23% nih.govmedchemexpress.com. The cardioprotective effects appear to be mediated through a Gi-protein-dependent pathway involving the activation of p38 mitogen-activated protein kinase (p38 MAPK), extracellular signal-regulated kinases 1/2 (ERK1/2), nitric oxide synthase (NOS), and KATP channels nih.govmedchemexpress.com.

Table 1: Parstatin Effects in Rat Myocardial Ischemia-Reperfusion Injury Models

| Model Type | Treatment Timing | Effect on Infarct Size | Effect on Ventricular Function | Key Mediators Involved | Citation(s) |

| In vivo (Rat) | Prior to ischemia | -26% | Not specified | Gi-protein, p38 MAPK, ERK1/2, NOS, KATP channels | nih.gov |

| In vivo (Rat) | During ischemia | -23% | Not specified | Gi-protein, p38 MAPK, ERK1/2, NOS, KATP channels | nih.gov |

| In vivo (Rat) | After ischemia | -18% | Not specified | Gi-protein, p38 MAPK, ERK1/2, NOS, KATP channels | nih.gov |

| In vitro (Rat) | Immediately before ischemia | -65% | +23% recovery | Gi-protein, p38 MAPK, ERK1/2, NOS, KATP channels | nih.govmedchemexpress.com |

Ocular Neovascularization Models (e.g., Mouse Choroidal, Retinal, Corneal Neovascularization)

Parstatin has been evaluated for its efficacy in preventing and reducing neovascularization in various ocular tissues, including the choroid, retina, and cornea, which are critical sites for angiogenesis-related diseases.

In models of choroidal neovascularization (CNV) in mice, parstatin demonstrated potent inhibition, with an IC50 of approximately 3 μg and a maximum inhibition of 59% achieved at a 10 μg dose arvojournals.orgnih.govnih.gov. For retinal neovascularization, particularly in oxygen-induced retinopathy models in neonatal mice, parstatin suppressed neovascularization with a maximum inhibition of 60% at a 3 μg dose arvojournals.orgnih.govnih.gov. However, higher doses (10 μg and 30 μg) were noted to be toxic to the neonatal retina in these models nih.goveuropeanreview.org. In experimental models of corneal neovascularization in rats, induced by chemical burns, subconjunctival administration of parstatin inhibited neovascularization, with the 200 μg dose being the most effective, achieving 59% inhibition arvojournals.orgnih.govnih.gov. Furthermore, parstatin significantly inhibited corneal inflammation and VEGF-induced retinal leukostasis in these ocular models arvojournals.orgnih.govnih.gov.

Table 2: Parstatin Effects in Ocular Neovascularization Models

| Ocular Model | Species | Route of Administration | Maximum Inhibition | IC50 (approx.) | Other Observed Effects | Citation(s) |

| Choroidal Neovascularization (CNV) | Mouse | Intravitreal | 59% | 3 μg | Potent inhibition | arvojournals.orgnih.govnih.gov |

| Retinal Neovascularization | Mouse | Intravitreal | 60% | 3 μg | Toxicity at >10 μg in neonatal retina | arvojournals.orgnih.govnih.goveuropeanreview.org |

| Corneal Neovascularization | Rat | Subconjunctival | 59% | Not specified | Inhibited corneal inflammation | arvojournals.orgnih.govnih.gov |

| VEGF-induced Retinal Leukostasis | Mouse | Not specified | Not specified | Not specified | Significantly inhibited | arvojournals.orgnih.govnih.gov |

Experimental Periodontal Disease Models (e.g., Rat)

Periodontal disease is characterized by inflammation and destruction of the tissues supporting the teeth. Parstatin has been investigated for its potential to modulate the host response in experimental periodontal disease models in rats.

In ligature-induced periodontitis models in rats, parstatin administration demonstrated significant anti-inflammatory effects. It led to a reduction in gingival myeloperoxidase activity, a marker of neutrophil infiltration, and decreased levels of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor-α (TNF-α), and IL-6 nih.govresearchgate.net. Parstatin also suppressed macrophage infiltration and collagen degradation in the affected tissues nih.gov. Furthermore, in tissues undergoing repair after ligature removal, parstatin increased gingival levels of endostatin (B67465) and decreased vascular endothelial growth factor (VEGF) expression and blood vessel numbers, while not impairing histologic healing nih.gov. Crucially, parstatin treatment significantly reduced tomographic linear bone loss observed at 15 days of periodontitis in rats compared to control groups nih.gov.

Table 3: Parstatin Effects in Rat Experimental Periodontal Disease Models

| Parameter Assessed | Effect of Parstatin | Citation(s) |

| Gingival Myeloperoxidase Activity | Significantly inhibited | nih.govresearchgate.net |

| Interleukin (IL)-1β, Tumor Necrosis Factor-α (TNF-α), IL-6 Levels | Decreased | nih.govresearchgate.net |

| Macrophage Infiltration | Suppressed | nih.gov |

| Collagen Degradation | Suppressed | nih.gov |

| Tomographic Linear Bone Loss (at 15 days) | Significantly reduced | nih.gov |

| Gingival Endostatin Levels (during repair) | Increased | nih.gov |

| VEGF Expression (during repair) | Decreased | nih.gov |

| Blood Vessel Number (during repair) | Decreased | nih.gov |

Renal Injury Models (e.g., Rat, Rabbit)

Parstatin has been explored for its nephroprotective potential in models of acute kidney injury (AKI), specifically renal ischemia-reperfusion (IR) injury in rats and contrast-induced nephropathy (CIN) in rabbits.

In rat models of renal IR injury, parstatin administration, given either before or immediately after ischemia, attenuated renal dysfunction. This was evidenced by improved biochemical indicators such as serum creatinine (B1669602) and fractional excretion of sodium (FENa), as well as positive scintigraphic analysis karger.comresearchgate.netnih.gov. Histopathological examinations of the kidneys revealed significant suppression of severe renal damage karger.comresearchgate.netnih.gov. The protective effects were dose-dependent, with significant inhibition observed at doses ranging from 10 to 30 µg/kg, and evidence suggested a more pronounced protection of tubular function compared to glomerular function karger.comresearchgate.netnih.gov.

In rabbits, parstatin administration prior to the induction of CIN by intravenous injection of a radiocontrast medium also significantly protected against resulting renal dysfunction and histologically evidenced renal tubular injury karger.comresearchgate.netnih.gov.

Table 4: Parstatin Effects in Renal Injury Models

| Model Type | Species | Intervention Timing | Key Findings | Citation(s) |

| Renal Ischemia-Reperfusion (IR) Injury | Rat | 15 min before ischemia | Attenuated renal dysfunction (improved serum creatinine, FENa), reduced histopathological damage, enhanced tubular function protection | karger.comresearchgate.netnih.gov |

| Renal Ischemia-Reperfusion (IR) Injury | Rat | Immediately after ischemia (reperfusion) | Attenuated renal dysfunction (improved serum creatinine, FENa), reduced histopathological damage, enhanced tubular function protection | karger.comresearchgate.netnih.gov |

| Contrast-Induced Nephropathy (CIN) | Rabbit | Before induction | Significantly protected against renal dysfunction and histologically evidenced renal tubular injury | karger.comresearchgate.netnih.gov |

Methodological Considerations and Species-Specific Differences in Parstatin Activity

Understanding the structure-activity relationship and potential species-specific differences is crucial for interpreting pre-clinical data and for therapeutic development.

Research has indicated that the functional activity of parstatin is dependent on its hydrophobic N-terminal domain (residues 1-23) nih.gov. Specifically, the hydrophilic domain (residues 24-41) of parstatin has been shown to be inactive in angiogenesis assays europeanreview.org. Furthermore, a truncated version of parstatin lacking its hydrophobic sequence was found to be ineffectual nih.gov. Interestingly, while parstatin fragment 1-26, which contains the putative signal peptide, demonstrated potent cardioprotection, suggesting it may contain a functional domain, the full-length parstatin also showed activity europeanreview.orgresearchgate.net.

While parstatin exhibits cross-species activity, there is evidence of considerable species specificity in vitro nih.gov. This suggests that while the peptide can exert biological effects across different species, the potency or exact mechanism might vary. For instance, toxicity observed in neonatal mouse retina at certain doses did not appear to be replicated in adult ocular tissues, hinting at developmental stage or species-specific sensitivities nih.goveuropeanreview.org. The specific differences in PAR-1 receptor structure and function across species could contribute to these variations in parstatin activity.

Compound List:

Parstatin (human)

Vascular Endothelial Growth Factor (VEGF)

Basic Fibroblast Growth Factor (bFGF)

Endostatin

Interleukin (IL)-1β

Tumor Necrosis Factor-α (TNF-α)

Interleukin (IL)-6

Future Research Directions for Parstatin Human

Elucidation of Complete Molecular Mechanism(s) of Action

Future research must prioritize a deeper understanding of the precise molecular pathways through which Parstatin exerts its effects. While it is known to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) by suppressing VEGF- and bFGF-driven Erk1/2 (p42/p44) activation, the upstream events initiating this signaling cascade remain to be fully elucidated. nih.gov It is also established that Parstatin can induce apoptosis through a caspase-dependent pathway. nih.govnih.gov

Key questions that need to be addressed include:

Does Parstatin act as a competitive inhibitor for other ligand-receptor interactions on the cell surface?

Does it directly inhibit intracellular signaling kinases or other enzymes?

Could Parstatin disrupt the integrity of cellular or nuclear membranes to induce its effects? nih.gov

Investigating these questions will provide a more complete picture of Parstatin's mechanism of action and its potential for therapeutic intervention.

Identification of Specific Parstatin (human) Receptors or Binding Partners

A significant gap in our current knowledge is the absence of a definitively identified cell surface receptor or specific binding partner for Parstatin. Exogenously applied Parstatin rapidly localizes to the cell surface and is internalized, suggesting a receptor-mediated process or another form of active uptake. nih.gov The internalization is thought to be dependent on its hydrophobic N-terminal sequence, as truncated versions lacking this domain are inactive. nih.govnih.gov

Future studies should focus on:

Receptor Identification: Employing techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to identify proteins that specifically bind to Parstatin.

Internalization Mechanism: Investigating whether Parstatin enters cells via a specific transporter, through lipid raft-mediated endocytosis, or by directly penetrating the lipid bilayer. nih.govresearchgate.net Understanding this process is crucial for optimizing its potential therapeutic delivery.

Investigation of Physiological Roles of Endogenous Parstatin (human) in vivo

While the pharmacological effects of exogenously administered Parstatin have been studied in models of angiogenesis and cardiac ischemia, the physiological roles of endogenous Parstatin remain largely unknown. nih.govnih.gov Parstatin is liberated during physiological and pathological processes involving PAR1 activation, such as inflammation and coagulation. nih.gov

Future research should aim to:

Quantify Endogenous Levels: Develop sensitive assays to measure the concentration of endogenous Parstatin in various tissues and bodily fluids under normal and diseased conditions.

Functional Studies in vivo: Utilize genetic models, such as Parstatin-knockout or overexpressing animals, to dissect its role in development, homeostasis, and disease progression.

Elucidate Broader Physiological Functions: Move beyond angiogenesis and ischemia to investigate its potential roles in other processes where PAR1 is active, such as tissue repair, fibrosis, and arthritis. nih.gov

Exploring Regulatory Counterbalances to PAR1 Activation by Parstatin (human)

The generation of Parstatin is intrinsically linked to the activation of its parent molecule, PAR1. PAR1 activation is known to be pro-angiogenic, and it is hypothesized that the concurrent release of the anti-angiogenic Parstatin may serve as a negative feedback mechanism to counterbalance the effects of PAR1 signaling. nih.gov

Future investigations should explore:

The Balance of PAR1/Parstatin Signaling: Systematically study the downstream effects of PAR1 activation in the presence and absence of Parstatin to understand the interplay between these two molecules.

Modulation of the Tumor Microenvironment: Given that PAR1 activation can promote tumor progression and metastasis, research should examine whether Parstatin can modulate the tumor microenvironment to counteract these effects.

Expanding Research to Other Cell Types and Disease Models

Initial research on Parstatin has predominantly focused on endothelial cells. nih.gov However, PAR1 is expressed on a wide variety of cells, including vascular smooth muscle cells, platelets, cardiomyocytes, and various cancer cells. nih.gov The effects of Parstatin on these other cell types are largely unexplored.

Future research directions include:

Cardiovascular Disease: Building on findings that Parstatin is cardioprotective in ischemia-reperfusion injury, further studies should investigate its effects on cardiomyocytes and its potential as a therapeutic for myocardial infarction. nih.gov

Cancer: Investigating the effects of Parstatin on different cancer cell types, particularly those where PAR1 plays a role in tumorigenesis, such as breast and pancreatic cancer. nih.gov Its impact on tumor cell proliferation, invasion, and metastasis should be a key focus.

Neuro-inflammation and Neurodegeneration: Given the expression of PAR1 in the central nervous system and the role of inflammation in neurodegenerative diseases, exploring the potential effects of Parstatin on neuronal and glial cells is a promising new avenue.

Other Inflammatory Conditions: Expanding research into models of chronic inflammatory diseases like periodontal disease, where initial studies have shown a beneficial effect of Parstatin. researchgate.net

Advanced Structural Biology and Biophysical Characterization

A detailed understanding of Parstatin's three-dimensional structure and its biophysical properties is currently lacking. This information is critical for understanding its mechanism of action and for the rational design of more potent and stable therapeutic analogues. Parstatin is composed of a prominent hydrophobic domain (residues 1-23) and a more hydrophilic C-terminal domain (residues 24-41). nih.gov

Future research should employ:

Structural Determination Techniques: Utilizing methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the high-resolution 3D structure of Parstatin.

Biophysical Analysis: Characterizing its stability, solubility, and interaction with model membranes and potential binding partners using techniques such as circular dichroism, fluorescence spectroscopy, and surface plasmon resonance. The poor aqueous solubility of the N-terminal hydrophobic domain is a known challenge that may be addressed through the design of conjugated peptides. nih.gov

Q & A

Q. Q1. What experimental models are most validated for studying Parstatin’s anti-angiogenic activity in human-derived samples?

Answer:

- In vitro models : Primary human umbilical vein endothelial cells (HUVECs) are widely used to assess endothelial migration (scratch assay) and tube formation (Matrigel assay) under Parstatin treatment .

- Ex vivo models : Rat aortic ring assays provide a 3D framework to quantify microvessel outgrowth inhibition .

- Key validation : Include positive controls (e.g., VEGF inhibitors) and measure IC50 values to standardize potency across replicates .

Q. Q2. What biochemical assays are recommended to quantify Parstatin’s interaction with its putative receptor(s)?

Answer:

- Surface plasmon resonance (SPR) : Use immobilized Parstatin to measure binding kinetics (KD, kon/koff) with candidate receptors like integrins .

- Co-immunoprecipitation (Co-IP) : Validate protein-protein interactions in HUVEC lysates using crosslinking agents (e.g., DSS) to stabilize transient binding .

- Competitive ELISA : Compare Parstatin’s displacement of known ligands (e.g., fibrinogen) to infer receptor affinity .

Advanced Research Questions